molecular formula C20H39N3O5S B1142513 Boc-cys(tacm)-OH cha CAS No. 123577-65-1

Boc-cys(tacm)-OH cha

Cat. No. B1142513
CAS RN: 123577-65-1
M. Wt: 433.61
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-cys(tacm)-OH cha” is a cysteine derivative with a protecting group. Protecting groups are used in peptide and protein science to prevent certain reactions from happening until a later stage in the synthesis process . The “Boc” part stands for tert-butyloxycarbonyl, which is a common protecting group for amines. The “Cys” part refers to cysteine, an amino acid. The “tacm” and “OH cha” parts are not clear from the available information.


Synthesis Analysis

Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades. Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .


Chemical Reactions Analysis

The chemical reactions involving “Boc-cys(tacm)-OH cha” would likely involve the addition or removal of the Boc protecting group. This can be done under certain conditions, such as the use of acid or base .

Scientific Research Applications

  • p-Nitrobenzyl Protection for Cysteine and Selenocysteine : This study evaluated the stability of various protecting groups, including the trimethylacetamidomethyl (Tacm) group, during peptide synthesis. It found that certain groups, like Tacm, were unstable under certain conditions, leading to the development of alternative protection methods (Muttenthaler et al., 2010).

  • A New Thiol Protecting Trimethylacetamidomethyl Group : This research introduced the S-trimethylacetamidomethyl-cysteine [Cys(Tacm)], which proved stable under acidic and alkaline conditions, and was successfully applied in the synthesis of a porcine brain natriuretic peptide (Kiso et al., 1989).

  • Trimethylacetamidomethyl (Tacm) Group as a New Protecting Group for Cysteine : This study detailed the preparation of S-Trimethylacetamidomethyl-L-cysteine [Cys(Tacm)] and found it to be stable to harsh conditions, highlighting its potential as a protective group in peptide synthesis (Kiso et al., 1990).

  • Syntheses of Natriuretic Peptides Using a New S-Protecting Group : This paper described the synthesis of natriuretic peptides using the S-trimethylacetamidomethyl (Tacm) group, underlining its utility in protecting the thiol function of cysteine during peptide synthesis (Kiso et al., 1994).

Future Directions

The future directions for the use of “Boc-cys(tacm)-OH cha” and similar compounds could involve their use in the synthesis of complex peptides and proteins, as well as in the development of new methodologies for site-selective protein modification .

properties

IUPAC Name

cyclohexanamine;(2R)-3-[(2,2-dimethylpropanoylamino)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O5S.C6H13N/c1-13(2,3)11(19)15-8-22-7-9(10(17)18)16-12(20)21-14(4,5)6;7-6-4-2-1-3-5-6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20)(H,17,18);6H,1-5,7H2/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXQHQWCEUFDKS-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCSCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)NCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-cys(tacm)-OH cha

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